4-Isopropylphenyl cyanamide
Description
Structure
3D Structure
Properties
CAS No. |
163805-10-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3 |
InChI Key |
BXPLSQXTEDIXAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
Synonyms |
Cyanamide, [4-(1-methylethyl)phenyl]- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 4 Isopropylphenyl Cyanamide
Nucleophilic Addition Reactions to the Cyanamide (B42294) Moiety
The polarized nature of the carbon-nitrogen triple bond in the cyanamide group makes it susceptible to attack by various nucleophiles. These addition reactions are fundamental to the synthesis of a wide range of important molecular scaffolds.
Aryl cyanamides, including 4-isopropylphenyl cyanamide, react with alcohols and phenols, which act as oxygen nucleophiles, to form O-alkylisoureas or O-arylisoureas, respectively. sci-hub.se This transformation typically requires acid catalysis to activate the cyanamide's nitrile group toward nucleophilic attack. google.comgoogle.com The protonation of the nitrile nitrogen increases the electrophilicity of the cyano carbon, facilitating the addition of the weakly nucleophilic alcohol. youtube.com The reaction proceeds through a nitrilium ion intermediate, which is then trapped by the alcohol. Subsequent deprotonation yields the stable O-alkylisourea product. The general mechanism involves the equilibrium between the cyanamide and its carbodiimide (B86325) tautomer, although the direct addition to the cyanamide is a common pathway. researchgate.net
The synthesis of O-alkylisoureas from cyanamides and alcohols is a well-established method for creating these versatile intermediates, which are themselves useful in the synthesis of various heterocyclic compounds and guanidine (B92328) derivatives. sci-hub.sescribd.com
Table 1: General Reaction of Aryl Cyanamides with Alcohols
| Reactants | Catalyst | Product |
| Aryl Cyanamide, Alcohol | Acid (e.g., HCl, H₂SO₄) | O-Alkylisourea |
Analogous to the reaction with oxygen nucleophiles, this compound can react with sulfur and selenium nucleophiles to produce the corresponding thioureas and selenoureas. These reactions leverage the higher nucleophilicity of sulfur and selenium compared to oxygen.
The synthesis of N-arylthioureas can be achieved by treating the corresponding aryl cyanamide with a source of hydrogen sulfide (B99878). For instance, the treatment of aryl sulfonyl cyanamides with hydrogen sulfide yields sulfonylthioureas. tandfonline.com A more general method involves the reaction of a cyanamide with a hydrosulfide (B80085) reagent like lithium aluminum hydrosulfide (LiAlHSH), which effectively adds across the nitrile bond to furnish the thiourea (B124793). mdpi.com
Similarly, selenoureas are accessible from cyanamides. The classical approach involves the addition of hydrogen selenide (B1212193) (H₂Se) to the cyanamide, often in an ammoniacal solution. acs.org More modern and convenient methods utilize reagents like lithium aluminum hydroselenide (LiAlHSeH) sci-hub.se or Woollins' reagent. The reaction with Woollins' reagent, followed by hydrolysis, provides an efficient route to N,N-disubstituted selenoureas from the corresponding cyanamides. nih.govnih.gov
Table 2: Synthesis of Thioureas and Selenoureas from Cyanamides
| Cyanamide Reactant | Nucleophilic Reagent | Product Type |
| Aryl Cyanamide | LiAlHSH | Thiourea |
| Aryl Cyanamide | H₂Se | Selenourea |
| Aryl Cyanamide | Woollins' Reagent, then H₂O | Selenourea |
| N,N-Disubstituted Cyanamide | LiAlHSeH | N,N-Disubstituted Selenourea |
The addition of nitrogen nucleophiles (amines) to the cyanamide moiety is a cornerstone reaction for the synthesis of guanidines, a functional group of significant importance in medicinal chemistry and as organocatalysts. scholaris.caresearchgate.net this compound can undergo intermolecular guanylation by reacting with primary or secondary amines. cardiff.ac.uk This reaction can be promoted by catalysts such as scandium(III) triflate, which enhances the electrophilicity of the cyanamide. organic-chemistry.org Copper-catalyzed three-component reactions involving an aryl cyanamide, an arylboronic acid, and an amine also provide an efficient route to N,N',N''-trisubstituted guanidines. organic-chemistry.orgacs.org
Intramolecular amination is also a powerful strategy, leading to the formation of cyclic guanidine systems. cardiff.ac.uk If the aryl cyanamide substrate contains a suitably positioned amine functionality, cyclization can occur, forming heterocyclic structures. This process, known as cyclo-guanidinylation, is a key step in the synthesis of various bioactive molecules. cardiff.ac.uk However, the low electrophilicity of the cyanamide can sometimes be a challenge, requiring activation or the use of more reactive guanylating agents. rsc.org
Cycloaddition Chemistry of Aryl Cyanamides
The carbon-nitrogen triple bond of aryl cyanamides can act as a 2π component in cycloaddition reactions, providing access to a variety of five- and six-membered heterocyclic rings. nih.gov
Aryl cyanamides are effective dienophiles in hetero-Diels-Alder or [4+2] cycloaddition reactions. They can react with various 1,3-dienes, particularly oxa-dienes, to form six-membered heterocycles. mdpi.com For example, the reaction of fused 4-acyl-1H-pyrrole-2,3-diones with cyanamides can lead to the formation of complex tetracyclic 4H-1,3-oxazines. mdpi.com The reactivity of cyanamides in these cycloadditions is often higher than that of common nitriles like acetonitrile (B52724) or benzonitrile, which can be attributed to the electronic push from the adjacent nitrogen atom. researchgate.net
[2+2] Cycloaddition reactions involving aryl cyanamides are also known, particularly photochemical [2+2] cycloadditions. libretexts.org These reactions typically involve an alkene partner and proceed via an excited state to form four-membered cyclobutane (B1203170) rings. nih.gov Additionally, aryl cyanamides can participate as the 2π component in metal-catalyzed [2+2+2] cycloadditions with diynes, a process that provides a route to substituted 2-aminopyridines. nih.govresearchgate.net This reaction, often catalyzed by nickel or cobalt complexes, involves the formal [2+2] cycloaddition of one alkyne and the cyanamide followed by the addition of the second alkyne. nih.govresearchgate.net
A significant advancement in the cycloaddition chemistry of aryl cyanamides is their use in gold-catalyzed reactions with enynamides. ucsb.edu Specifically, a gold(I)-catalyzed hetero-tetradehydro-Diels-Alder (hetero-TDDA) reaction between an enynamide and a cyanamide provides a highly efficient and atom-economical route to diversely substituted 2,6-diaminopyridines. organic-chemistry.orgacs.orgnih.gov This [4+2] cycloaddition proceeds under mild conditions with high functional group tolerance. colab.ws
The proposed mechanism involves the initial activation of the enynamide's alkyne moiety by the cationic gold(I) catalyst. organic-chemistry.orgrsc.org This is followed by a nucleophilic attack from the cyanamide's nitrile group onto the activated alkyne, leading to a key intermediate. rsc.orgresearchgate.net Subsequent intramolecular cyclization via a Friedel-Crafts-type reaction onto the aryl ring of the enynamide, followed by protodeauration, furnishes the aromatic 2,6-diaminopyridine (B39239) product. researchgate.net DFT calculations support a pathway where the gold catalyst coordinates to the triple bond of the enynamide, facilitating the cycloaddition. rsc.orgrsc.org This methodology highlights the unique reactivity of cyanamides, as other nitriles are often unreactive under the same conditions. organic-chemistry.org
Formation of Diverse Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrimidines, 1,2,4-Triazoles, Imidazolines)
This compound serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique N-C≡N structure allows it to act as a key building block in cyclization reactions.
Pyrimidines: Pyrimidine (B1678525) rings, or 1,3-diazines, are fundamental components of nucleic acids. wikipedia.org Their synthesis often involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as an amidine. wikipedia.orgresearchgate.net this compound can be converted into the corresponding guanidine or amidine derivative, which can then react with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine core. For instance, the reaction of β-ketonitriles, which can be synthesized using cyanamide derivatives, with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) provides access to pyrimidines, highlighting a potential pathway for incorporating the this compound moiety. nih.gov
1,2,4-Triazoles: The 1,2,4-triazole (B32235) scaffold is present in numerous pharmacologically active molecules. researchgate.net A common synthetic route involves the reaction of hydrazines or their derivatives with various carbon-nitrogen synthons. organic-chemistry.org An electrochemical method has been developed for the synthesis of 5-amino-1,2,4-triazole derivatives by reacting hydrazones with cyanamide, using potassium iodide as a catalyst. researchgate.net This method is advantageous as it avoids the use of difficult-to-handle hydrazonoyl halides. researchgate.net Specifically, substituted 1,2,4-triazoles can be formed through the condensation of hydrazides with this compound, often followed by a cyclization step. Research has documented the synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl- nih.govnih.govcardiff.ac.uktriazolo[3,4-b] nih.govresearchgate.netcardiff.ac.ukthiadiazoles, which are complex heterocyclic systems derived from 1,2,4-triazole structures. scispace.com The general synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides via triflic anhydride (B1165640) activation and microwave-induced cyclodehydration. organic-chemistry.org
Imidazolines: Imidazolines, also known as dihydroimidazoles, are another class of heterocycles accessible from cyanamide precursors. The synthesis of 2-imidazolines can be achieved through various methods, including the reaction of aldehydes with ethylenediamine (B42938) in the presence of an oxidant. organic-chemistry.org A relevant pathway involves the conversion of a nitrile group into an imidazoline (B1206853) ring. For example, a cyano group can be reacted with ethylenediamine and carbon disulfide to form the imidazoline heterocycle. researchgate.net A related synthesis involves the reaction of 4-isopropylbenzaldehyde (B89865) with N,N'-dimethylethylenediamine to yield 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine, a saturated analog of imidazoline. nih.govrsc.org
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives
| Heterocycle | General Reactants | Key Reaction Type |
|---|---|---|
| Pyrimidines | 1,3-Dicarbonyl compounds | Condensation/Cyclization |
| 1,2,4-Triazoles | Hydrazides, Hydrazones | Condensation/Cyclization |
| Imidazolines | Diamines (e.g., ethylenediamine) | Cyclization/Condensation |
Radical Reactions Involving Aryl Cyanamides
Aryl cyanamides, including this compound, are capable of participating in radical reactions, opening avenues for the construction of complex molecular architectures. nih.gov The nitrile group of the cyanamide can undergo radical addition, and the N-H bond can be a source of a nitrogen-centered radical.
Recent studies have highlighted the utility of cyanamide-based radical cascade reactions. nih.gov For instance, N-acylcyanamides can undergo radical cyclization to produce highly substituted tricyclic guanidines. cardiff.ac.uk The reaction is typically initiated by a radical initiator, and the cascade proceeds through the addition of the radical to the cyano group. nih.gov In a similar vein, a metal- and base-free protocol has been developed for the ipso-amination of substituted boronic acids using cyanamide radicals as the aminating agent. researchgate.net In this process, a succinimidyl radical, generated in situ from a hypervalent iodine reagent like phenyliodine-bis(trifluoroacetate) (PIFA), is believed to abstract a hydrogen atom from the aryl cyanamide to generate an N-centered radical. This radical then reacts with the boronic acid. nih.govresearchgate.net
Furthermore, visible-light-induced domino difluoroalkylation/cyclization of N-cyanamide alkenes has been shown to proceed via a radical pathway, demonstrating the aptitude of the cyanamide moiety to participate in complex, multi-step radical transformations. nih.govbeilstein-journals.org
Table 2: Examples of Radical Reactions Involving Aryl Cyanamides
| Reaction Type | Reactants | Key Intermediate | Product Type |
|---|---|---|---|
| Guanidine Synthesis | N-Acylcyanamides, Radical Initiator | Carbon-centered radical adds to cyano group | Polycyclic Guanidines |
| Ipso-amination | Aryl Cyanamides, Boronic Acids, Hypervalent Iodine Reagent | N-centered cyanamide radical | Primary Amines |
| Domino Cyclization | N-Cyanamide Alkenes, Photocatalyst, Radical Source | Alkyl radical adds to alkene, followed by cyclization | Polycyclic Nitrogen Heterocycles |
Role as Electrophilic Cyanide-Transfer Agents in Aminocyanation Reactions
Aryl cyanamides can function as electrophilic cyanide-transfer agents, most notably in aminocyanation reactions. This reactivity involves the cleavage of the N-CN bond, allowing for the synchronous addition of both an amino group and a cyano group across a multiple bond. mdpi.com
A significant example of this reactivity is the direct addition of aryl cyanamides to arynes. researchgate.netnih.gov This efficient aminocyanation process enables the incorporation of synthetically valuable amino and cyano functionalities into an aromatic ring in a single step. nih.gov The reaction affords 1,2-bifunctional aminobenzonitriles, which are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals like Ponstan and various fused heterocycles. nih.gov This transformation highlights the ability of the cyanamide to deliver a "CN+" equivalent under appropriate reaction conditions.
Rearrangement Reactions of N-Halogenated Cyanamide Derivatives
While direct rearrangement reactions of N-halogenated this compound are not extensively documented, the reactivity of related N-substituted cyanamides provides insight into potential transformations. The von Braun reaction, a classic organic reaction, involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (BrCN) to yield a disubstituted cyanamide and an alkyl bromide. wikipedia.orgorganicreactions.orgresearchgate.net The mechanism proceeds through a quaternary N-cyanoammonium bromide intermediate, which then undergoes nucleophilic attack by the bromide ion. wikipedia.org Although this is not a rearrangement of the cyanamide itself, it is a key transformation involving an N-halo species to generate a cyanamide.
The reactivity of other N-substituted cyanamides can also be considered. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a reagent used for the cyanation of various nucleophiles. nih.gov Its reactivity, which involves the cleavage of the N-S bond, is analogous to the potential cleavage of an N-halogen bond in a hypothetical N-halo-4-isopropylphenyl cyanamide. Such cleavage would generate an electrophilic "CN+" species or a cyanamide radical, which could then participate in various synthetic transformations. The synthesis of cyanamides from amines using N-chlorosuccinimide (NCS) and zinc cyanide also points to the formation and reactivity of N-halogenated intermediates in cyanamide chemistry. researchgate.netdss.go.th
Cyanoimidation of Aldehydes and Related Carbonyl Compounds
This compound can participate in the cyanoimidation of aldehydes and other carbonyl compounds. This reaction involves the formation of an N-cyanoimidate intermediate, which can be a versatile synthon for further transformations. nih.gov
A highly efficient method for the cyanoimidation of aldehydes utilizes cyanamide as the nitrogen source in the presence of an oxidant such as N-bromosuccinimide (NBS). nih.gov This reaction proceeds without the need for a catalyst and under mild conditions. The process involves the one-pot formation of both an intermolecular C-N bond and a C-O bond. nih.gov The resulting N-cyanobenimidate products are not always stable and can be readily converted into other heterocyclic systems, such as 1,2,4-triazoles, upon further reaction. nih.gov The reaction of ketones with cyanide sources like potassium cyanide in the presence of ammonium (B1175870) carbonate (the Bucherer-Bergs reaction) leads to hydantoins, which involves the initial formation of a cyanohydrin followed by reaction with ammonia (B1221849) and cyclization. alfa-chemistry.com While this is not a direct cyanoimidation by a pre-formed cyanamide, it demonstrates the fundamental reactivity of carbonyls with cyanide and nitrogen sources to build heterocyclic structures. libretexts.org
Table 3: Cyanoimidation of Aldehydes
| Reactant 1 | Reactant 2 | Oxidant | Intermediate | Potential Final Product |
|---|---|---|---|---|
| Aldehyde (R-CHO) | This compound | NBS | N-(4-isopropylphenyl)-N'-cyanobenzimidate | 1,2,4-Triazole derivatives |
Mechanistic Investigations and Computational Studies in Aryl Cyanamide Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reactions involving aryl cyanamides. It allows for the detailed examination of reaction pathways, transition states, and the factors that govern reaction outcomes.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations have been instrumental in mapping out the mechanistic pathways of various reactions involving aryl cyanamides. For instance, in the gold(I)-catalyzed hetero-tetradehydro-Diels–Alder (hetero-TDDA) cycloaddition of cyanamides with enynamides, DFT calculations have been used to explore the possible reaction pathways. rsc.orgrsc.org These calculations help in identifying the most plausible mechanism by comparing the activation free energies of different proposed routes. rsc.org The mechanism often involves the initial interaction of the catalyst with the reactants to form a precursor complex, followed by nucleophilic attack and subsequent cycloaddition to yield the final product. rsc.orgrsc.org
In palladium-catalyzed reactions, such as the synthesis of aryl amidines from aryltrifluoroborates and cyanamides, DFT calculations have been employed to investigate the reaction mechanism. diva-portal.org These studies have suggested that the rate-determining step is the 1,2-carbopalladation. diva-portal.org Similarly, for the palladium-catalyzed C-H bond activation of indoles and their subsequent reaction with cyanamides, DFT has helped in proposing a plausible catalytic cycle. diva-portal.org
The table below summarizes findings from DFT studies on reaction mechanisms involving aryl cyanamides.
| Reaction | Key Mechanistic Insight from DFT | Reference |
| Gold(I)-catalyzed cycloaddition of cyanamides and enynamides | Proceeds via a hetero-TDDA mechanism with the formation of a gold pyridine (B92270) complex intermediate. | rsc.orgrsc.org |
| Palladium(II)-catalyzed synthesis of aryl amidines | The rate-determining step is suggested to be 1,2-carbopalladation. | diva-portal.org |
| Palladium(II)-catalyzed C-H activation of indoles with cyanamides | A plausible catalytic cycle has been proposed. | diva-portal.org |
| Iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with cyanamides | Analysis of the higher reactivity of cyanamides compared to nitriles. | researchgate.net |
Prediction and Analysis of Regioselectivity and Stereoselectivity
A significant contribution of DFT calculations is the ability to predict and rationalize the regioselectivity and stereoselectivity observed in reactions of aryl cyanamides. In the gold(I)-catalyzed cycloaddition of enynamides and cyanamides, DFT calculations have successfully explained the observed high regioselectivity. rsc.orgrsc.org The calculations show that the attack of the terminal nitrogen atom of the cyanamide (B42294) on different alkynyl carbon atoms of the enynamide leads to different activation free energies, favoring the formation of one regioisomer over the other. rsc.org Specifically, the formation of 2,6-diaminopyridine (B39239) derivatives is favored over five-membered ring pyrrole (B145914) derivatives. rsc.org
Computational studies have also been used to understand the regioselectivity in iron-catalyzed [2+2+2] cycloaddition reactions of terminal alkynes and cyanamides, which selectively produce 4,6-disubstituted 2-aminopyridines. acs.org
Assessment of Substituent Effects on Reactivity and Reaction Barriers
DFT calculations are crucial for understanding how different substituents on the aryl ring of cyanamides and other reactants influence the reactivity and energy barriers of a reaction. For example, in the gold-catalyzed cycloaddition of cyanamides with enynamides, it was found that reactants with electron-withdrawing substituents can lower the activation free energy of the reaction, thereby increasing its reactivity. rsc.org Conversely, a thienyl group on the vinyl part of the enynamide was found to be less favorable for the reaction compared to a phenyl group. rsc.org
Studies on palladium-catalyzed arylation have shown that electron-deficient aryl halides generally lead to higher yields compared to electron-rich ones, which often require longer reaction times and higher catalyst loadings. nih.gov Similarly, in the iron-mediated desulfurization for the synthesis of aryl cyanamides, aryl isothiocyanates with electron-donating groups on the phenyl ring were found to be more reactive than those with electron-withdrawing groups. ias.ac.in
The following table highlights the influence of substituents on the reactivity of aryl cyanamides in different reactions.
| Reaction | Substituent Effect | Reference |
| Gold(I)-catalyzed cycloaddition | Electron-withdrawing groups on reactants increase reactivity. | rsc.org |
| Palladium-catalyzed arylation | Electron-deficient aryl halides give higher yields. | nih.gov |
| Iron-mediated desulfurization | Electron-donating groups on aryl isothiocyanates increase reactivity. | ias.ac.in |
Quantum Chemical Modeling of Electronic Structure and Bonding in Aryl Cyanamides
Quantum chemical calculations provide valuable insights into the electronic structure and bonding characteristics of aryl cyanamides. These compounds possess a unique N-C≡N framework, where the amino nitrogen is nucleophilic and the nitrile unit is electrophilic. nih.gov The lone pair of the amino nitrogen is in conjugation with the C-N triple bond, which significantly reduces the basicity of the nitrogen atom. nih.gov
Computational studies have been used to analyze the bonding in metal-cyanide complexes, which can serve as a model for understanding the coordination chemistry of aryl cyanamides. researchgate.net These studies indicate that while covalent interactions are the driving force for bond formation, the final bonds are better described as having a high degree of electrostatic character. researchgate.net The electronic properties of aryl cyanamides, such as their HOMO-LUMO gaps, can be modeled to predict sites for electrophilic attack.
Experimental Mechanistic Probes and Kinetic Studies
Experimental studies, including kinetic analyses and mechanistic probes, are essential for validating the predictions made by computational models and for providing a complete picture of the reaction mechanism. Kinetic studies of nucleophilic substitution reactions involving cyanide ions have been reported, providing data on reaction rates and the influence of substituents. acs.orgnih.gov For instance, kinetic studies on the reactions of O-aryl thionobenzoates with cyanide have been used to elucidate the reaction mechanism, which was found to proceed through a stepwise pathway. acs.orgnih.gov
In the context of nickel-catalyzed reductive cyanation of aryl halides, kinetic studies have shown that the reaction exhibits first-order kinetics with respect to the nickel catalyst. mdpi.com Control experiments are also a valuable tool. For example, in the base-mediated aminoalkylation of aryl thiourea (B124793) to form N-aryl cyanamides, control experiments helped to identify mercaptan and N-aryl cyanamide as key intermediates. rsc.org The use of radical scavengers can confirm the involvement of radical pathways in a reaction. nih.gov
Conformational Analysis and Tautomerism Studies
Aryl cyanamides can exist in different conformations and can exhibit tautomerism. nih.govwikipedia.org The dominant tautomer is typically the N-cyanoamine form (R-NH-C≡N), but the carbodiimide (B86325) form (R-N=C=NH) can be important in certain reactions. nih.govwikipedia.org
NMR spectroscopy is a key experimental technique for studying conformational equilibria and tautomerism. For example, 1H NMR analysis of phenylcarbamothioyl cyanide indicated a tautomeric equilibrium. nih.gov The ratio of tautomers can be influenced by the solvent. nih.gov In the solid state, X-ray crystallography can definitively establish the preferred tautomeric form. nih.gov
Computational methods, such as molecular mechanics, can be used to investigate conformational preferences and rotational barriers, although they may not always perfectly reproduce experimental findings. rsc.org DFT calculations have also been used to study the tautomerism of cyanamide and dicyandiamide, establishing the relative stability of different tautomers. mdpi.com
Advanced Analytical Methodologies for Characterization and Mechanistic Studies of 4 Isopropylphenyl Cyanamide
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 4-isopropylphenyl cyanamide (B42294) and for identifying and quantifying impurities. toref-standards.comsterlingpharmasolutions.com HRMS instruments provide accurate mass measurements with high resolving power, which allows for the detection of trace-level impurities. toref-standards.com This technique offers superior sensitivity and specificity compared to standard mass spectrometry. sterlingpharmasolutions.com
The process involves preparing a sample of the drug substance, which is then analyzed by the HRMS instrument to generate high-quality mass spectra. toref-standards.com Specialized software processes the data to identify impurities based on their mass, molecular formula, and fragmentation patterns. toref-standards.com Further structural elucidation of potential impurities can be achieved using tandem mass spectrometry (MS/MS). toref-standards.com HRMS can also quantify impurities, which is vital for assessing their impact on the quality and safety of the final product. toref-standards.com The results from HRMS are crucial for ensuring compliance with regulatory requirements throughout the drug development and manufacturing process. toref-standards.com
In the context of complex pharmaceutical compounds, HRMS has become increasingly important due to the intricate impurity profiles that can arise from diverse starting materials and synthetic routes. sterlingpharmasolutions.com The high sensitivity of HRMS makes it particularly valuable for monitoring quality and compliance standards, as well as for stability analysis where impurities are analyzed under various conditions. sterlingpharmasolutions.com For instance, in the synthesis of derivatives of 4-isopropylphenyl cyanamide, HRMS is used to corroborate the suggested structures of the final products. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the molecular structure, connectivity, and dynamics of a compound. For a comprehensive analysis, various NMR techniques are employed, including ¹H, ¹³C, and ¹⁵N NMR. nih.gov
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a related compound, (Z)- 4-fluoro-N-(4-isopropylphenyl)benzimidoyl cyanide, the ¹H NMR spectrum in CDCl₃ showed signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. rsc.org
¹³C NMR: Carbon-13 NMR offers direct insight into the carbon skeleton of the molecule. For (Z)- 4-fluoro-N-(4-isopropylphenyl)benzimidoyl cyanide, the ¹³C NMR spectrum revealed signals for the aromatic carbons, the isopropyl carbons, and the cyanide carbon. rsc.org
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying nitrogen-containing compounds like cyanamides. nih.gov The selective ¹⁵N-labeling of molecules allows for the observation of ¹H–¹⁵N and ¹³C–¹⁵N spin-spin coupling constants, which significantly aids in determining molecular structures. nih.gov For example, in studies of nitrogen heterocycles, the observation of a single ¹H–¹⁵N spin–spin coupling confirmed the structure of a primary amine group. nih.gov
The combination of these NMR techniques allows for the unambiguous assignment of the chemical structure of this compound and its derivatives. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to obtain a vibrational fingerprint of this compound, providing valuable information about its functional groups and molecular structure. acs.orgkaist.ac.kr
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The cyanamide group (–N≡C) has a characteristic stretching vibration in a specific region of the IR spectrum, typically between 2220–2243 cm⁻¹. nih.gov This distinct peak allows for the clear identification of the cyanamide functionality. In a study of a related compound, (Z)-1-(4-(4-bromophenyl)-5-((4-isopropylphenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the IR spectrum showed characteristic peaks for the C=O and C=N bonds. mdpi.com
Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. The combination of IR and Raman spectra offers a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Advanced chromatographic techniques are essential for the separation, purity assessment, and monitoring of reactions involving this compound. These methods are widely used in analytical laboratories for their precision and reliability. snscourseware.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. snscourseware.org It is particularly useful for non-volatile or thermally sensitive compounds. snscourseware.org In the analysis of cyanamide and its derivatives, HPLC is used to assess purity and monitor reaction progress. nih.gov For instance, a method for determining cyanamide in workplace air utilized HPLC with a C18 column and a fluorescence detector after derivatization. nih.gov This method demonstrated good linearity, precision, and recovery. nih.gov HPLC analysis can be performed using different modes, such as reversed-phase, which separates compounds based on hydrophobicity, or normal-phase. snscourseware.org
Table 1: HPLC Method Parameters for Cyanamide Analysis
| Parameter | Value |
|---|---|
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-phosphate buffer (35:65) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 25°C |
| Detection | Fluorescence (Excitation: 360 nm, Emission: 495 nm) |
Data sourced from a study on cyanamide determination in workplace air. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is highly effective for characterizing drug impurities. biomedres.us The development of electrospray ionization (ESI) has made LC-MS a routine and robust method for analyzing a wide range of biological molecules. nih.gov For compounds that show weak ionization, pre-column derivatization can be used to enhance sensitivity. researchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF LC-MS) is an advanced form of LC-MS that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.netshimadzu.eu This setup provides high sensitivity, precision, and resolution, making it a powerful tool for identifying unknown impurities and for metabolomics research. researchgate.netmdpi.com Q-TOF LC-MS allows for the rapid detection of multiple compounds in complex matrices and can provide accurate mass measurements of both precursor and product ions, which is crucial for structural elucidation. mdpi.comnih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined. This information is invaluable for confirming the molecular structure and understanding intermolecular interactions in the solid state.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Z)- 4-fluoro-N-(4-isopropylphenyl)benzimidoyl cyanide |
| (Z)-1-(4-(4-bromophenyl)-5-((4-isopropylphenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
| N-(4-isopropylphenyl)acetamide |
| Cyanamide |
| Dansyl chloride |
| Acetonitrile (B52724) |
| (4-ethoxyphenyl)carbamothioyl cyanide |
| (Z)-N-(2,3-difluorophenyl)-2-oxopropanehydrazonoyl chloride |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
Potential Applications and Future Research Directions in Aryl Cyanamide Chemistry
Role of Aryl Cyanamides as Versatile Synthons in Organic Synthesis
Aryl cyanamides are highly valuable and versatile building blocks, or synthons, in organic synthesis. nih.gov Their distinct reactivity allows them to participate in a wide array of chemical transformations, leading to the formation of complex nitrogen-containing molecules. nih.gov The application of substituted cyanamides in synthetic chemistry has grown significantly, with numerous methods developed for their use in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents. nih.govresearchgate.net
One of the primary applications of aryl cyanamides is in the synthesis of heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov For instance, they are key precursors for synthesizing various guanidine-containing molecules and amidines. nih.gov Nickel-catalyzed [2+2+2] cycloaddition reactions between diynes and cyanamides, for example, provide an efficient route to substituted 2-aminopyridines. nih.gov Furthermore, aryl cyanamides have been utilized in multicomponent reactions, such as the Biginelli-type reaction, to construct 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems. researchgate.net
The development of new catalytic systems has further broadened the synthetic utility of aryl cyanamides. Palladium-catalyzed cross-coupling reactions have enabled the arylation of alkyl cyanamides, providing a method for creating unsymmetrical aryl/alkyl and diaryl cyanamides, which are otherwise difficult to synthesize. nih.gov This method is tolerant of various functional groups on the aryl halide coupling partner, including both electron-donating and electron-withdrawing substituents. nih.gov Additionally, metal-free, Lewis acid-promoted intramolecular aminocyanation of alkenes has been developed, which involves the formal cleavage of the N-CN bond and the addition of the sulfonamide and nitrile groups across a double bond to form indolines and tetrahydroquinolines. nih.gov
Recent advances also include the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) in rhodium-catalyzed C-H cyanation reactions, allowing for the direct introduction of a cyano group onto an aromatic ring. mdpi.com These varied and expanding synthetic applications underscore the importance of aryl cyanamides as foundational synthons for constructing molecular complexity.
Exploration in Materials Science and Functional Materials Development
Beyond organic synthesis, the cyanamide (B42294) framework is proving to be a critical component in the development of advanced functional materials. jim.org.cnresearchgate.netsciengine.com In particular, metal cyanamides have emerged as a promising class of materials with potential applications in catalysis, energy storage, and optics. jim.org.cnresearchgate.netsciengine.com The [NCN]²⁻ anion is isolobal with the oxide anion [O]²⁻, meaning it has similar frontier orbitals, which imparts metal cyanamides with physicochemical properties comparable to metal oxides and chalcogenides. researchgate.netsciengine.com However, the unique quasi-linear structure and electronic resonance of the cyanamide group offer superior properties in many cases. researchgate.netsciengine.com
Metal cyanamides are gaining attention as highly effective catalysts and electrocatalysts. jim.org.cnresearchgate.net Their unique electronic and structural properties, such as delocalized metal active sites induced by the electron-accepting [NCN]²⁻ group, enhance catalytic activity. nih.govacs.org
A notable application is in the electrocatalytic reduction of carbon dioxide (CO₂). Indium cyanamide (InNCN) nanoparticles have been shown to be highly active and stable catalysts for the conversion of CO₂ to formate/formic acid at industrial-grade current densities. nih.govacs.org The strong σ-donating nature of the [NCN]²⁻ ligand helps to stabilize the indium active sites against self-reduction, ensuring long-term catalytic performance. nih.govacs.org Similarly, tin cyanamide (SnNCN) has demonstrated high efficiency for CO₂ electroreduction to formate. researchgate.net
Metal cyanamides are also being explored for other important transformations. A copper-zinc cyanamide (Cu₀.₈Zn₀.₂NCN) solid-solution catalyst has been developed for the electroreduction of nitrite (B80452) (NO₂⁻) to ammonia (B1221849) (NH₃), achieving a Faradaic efficiency of nearly 100%. nih.govacs.org The tailored surface electrostatic potential of this material promotes the asymmetric binding of the nitrite ion, enhancing the reaction's efficiency. nih.govacs.org Although the application of metal cyanamides in this specific reaction is relatively new, their distinct properties, such as nearly isolated metal active sites, are promising for complex multi-electron transfer processes. nih.govacs.org
The unique properties of metal cyanamides make them suitable for various energy conversion and storage applications. jim.org.cnresearchgate.netsciengine.com They have been investigated as electrode materials in next-generation batteries and supercapacitors and have shown potential in photoluminescence technologies. jim.org.cnresearchgate.netbohrium.com
In the context of Li-ion batteries, transition metal cyanamides/carbodiimides (MNCN) have been identified as new electrochemically active materials for negative electrodes. researchgate.netgoogle.com For example, cobalt carbodiimide (B86325) (CoNCN) has demonstrated a high reversible capacity when used as an anode material. researchgate.net The electrochemical mechanism involves a reversible conversion reaction where the metal cyanamide reacts with lithium to form Li₂NCN and metal nanoparticles, which then revert to the original metal cyanamide upon delithiation. researchgate.net The spacious crystalline structure of these materials, resulting from the linear [NCN]²⁻ anion, can accommodate lithium-ion migration and buffer the volume expansion that often occurs during cycling, leading to improved stability. researchgate.net However, the performance can vary significantly depending on the metal and the nature of the bonding within the NCN group. For instance, PbNCN and Ag₂NCN, which feature the cyanamide group [N≡C–N]²⁻, show high irreversibility in their conversion reactions, whereas ZnNCN, with a carbodiimide [⁻N=C=N⁻] structure, exhibits better reversibility. acs.org
Metal cyanamides also exhibit interesting photoluminescent properties. jim.org.cnresearchgate.net The origin of photoluminescence in related metal nanoclusters is complex and can be attributed to various mechanisms, including metal-centered emission or ligand-to-metal charge transfer. nih.gov For metal cyanamides, their semiconductor nature allows for applications in optoelectronics and photocatalysis. bohrium.com For example, silver cyanamide (Ag₂NCN) is a semiconductor whose optical properties, such as its bandgap, can be engineered through external pressure, highlighting its potential for use in optoelectronic devices. bohrium.com
Design and Synthesis of Novel Chemical Entities Based on the Aryl Cyanamide Scaffold
The development of new synthetic methodologies is crucial for creating novel chemical entities based on the aryl cyanamide scaffold, expanding their applications in medicine and materials science. lookchem.comcardiff.ac.uk Researchers are focused on creating more efficient, safer, and versatile routes to access a wide range of substituted cyanamides. rsc.orgacs.org
Classical methods for synthesizing cyanamides often involve the use of toxic reagents like cyanogen (B1215507) halides. nih.govlookchem.com To circumvent this, modern approaches focus on one-pot reactions and the use of safer cyanide sources. lookchem.comacs.org For example, an operationally simple method uses N-chlorosuccinimide and zinc cyanide for the cyanation of various primary and secondary amines, including aniline (B41778) derivatives. acs.org Another strategy involves the copper-catalyzed reaction of secondary amines with azobisisobutyronitrile (AIBN) as a cyanide source via a proposed radical pathway. nih.gov
Transition metal-catalyzed reactions have been particularly fruitful in the synthesis of novel aryl cyanamides. nih.govmdpi.com Palladium-catalyzed cross-coupling of alkyl cyanamides with aryl halides and triflates has proven to be a mild and efficient method for producing unsymmetrical N-aryl-N-alkylcyanamides. nih.gov Furthermore, transition metal catalysis has enabled the C-H cyanation of arenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent, catalyzed by rhodium, cobalt, or ruthenium complexes. nih.gov
The synthesis of previously inaccessible cyanamide structures is an active area of research. For instance, a method has been developed for the one-pot deoxycyanamidation of alcohols using NCTS, which provides access to a range of tertiary cyanamides. cardiff.ac.uk Researchers have also synthesized novel N-allenyl cyanamides, which can serve as unique building blocks for further transformations. cardiff.ac.uk The synthesis of valuable cyanamides and related N-containing compounds has also been achieved starting from dinitrogen (N₂) by using lithium cyanamide (Li₂CN₂) as a key synthon in substitution, cycloaddition, and transition metal-catalyzed coupling reactions. nih.govresearchgate.net
Emerging Research Areas and Unexplored Reactivity Pathways in Aryl Cyanamide Chemistry
The field of aryl cyanamide chemistry continues to expand, with several emerging research areas and unexplored reactivity pathways promising to deliver new discoveries and applications. researchgate.net The unique electronic structure of the cyanamide moiety suggests that its full chemical potential has yet to be realized. nih.gov
One emerging area is the exploration of novel catalytic systems for cyanamide transformations. While rhodium, palladium, and copper have been used extensively, the potential of other transition metals to mediate new types of reactions remains an active field of study. nih.govmdpi.com For example, the development of cobalt-catalyzed C-H cyanation of aryl-zinc compounds presents a milder alternative to previously reported methods. mdpi.com
Researchers are also investigating underdeveloped reactivity pathways. An example is the desulfonylative (N–S bond cleavage) reactivity of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which has been exploited in the synthesis of tertiary cyanamides from alcohols. cardiff.ac.uk The cleavage of the N-CN bond itself, which is challenging due to its partial double bond character, is another frontier. nih.gov Lewis acid-promoted intramolecular aminocyanation of alkenes represents a significant step in harnessing this reactivity. nih.gov
The synthesis and application of new types of cyanamide-based structures are also at the forefront of research. The creation of N-allenyl cyanamides has opened doors to novel chemical building blocks that can participate in unique cycloaddition and hydrofunctionalization reactions. cardiff.ac.uk Furthermore, the coordination chemistry of cyanamides is being explored, with the synthesis of novel homoleptic copper(I) complexes with disubstituted cyanamide ligands. rsc.org These complexes could serve as catalysts for new transformations. rsc.org The reaction of cyanamides with other reagents in the presence of metal salts can also lead to unusual and potentially useful complexes, such as the (nitrosoguanidinate)nickel(II) complexes formed from the reaction of cyanamides and acetamidoxime (B1239325) in the presence of nickel salts. rsc.org These new frontiers in cyanamide chemistry are expected to lead to more diverse applications in synthetic chemistry, materials science, and biology. researchgate.net
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing 4-isopropylphenyl cyanamide?
Methodological Answer:
- Synthesis: Adapt protocols from isocyanide chemistry, such as the reaction of 4-isopropylphenylamine with cyanogen bromide under controlled pH (7–8) and temperature (0–5°C). Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
- Characterization:
- NMR Spectroscopy: Use and NMR to confirm the cyanamide group (C≡N) and isopropyl substituents.
- HRMS: Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ peak at m/z 190.1234).
- Melting Point: Compare observed values with literature to assess purity.
Q. How can researchers design experiments to assess the biological activity of this compound in plant dormancy studies?
Methodological Answer:
- Experimental Design:
- Dose-Response Trials: Test concentrations (e.g., 0.5%, 1.0%, 1.5%) with a randomized block design (6 replicates per treatment). Include a water-only control .
- Timing: Apply 2–5 weeks before natural bud break, as timing affects efficacy in dormancy-breaking agents .
- Evaluation Metrics: Track sprouting percentage at intervals (e.g., 15, 22, 29 days post-application) and use polynomial regression for dose-response analysis .
Advanced Research Questions
Q. What structural changes occur in this compound under high-pressure conditions, and how can these be analyzed?
Methodological Answer:
- High-Pressure Raman Spectroscopy:
- Setup: Compress samples up to 24 GPa and monitor Raman shifts in functional groups (e.g., C≡N stretching at ~2150 cm) .
- Data Interpretation: Intensity changes or peak splitting indicate electronic density rearrangement. For example, reduced bond lengths under pressure may correlate with wave-number increases .
- Comparative Analysis: Compare with dicyandiamide studies to infer cyanamide group behavior under stress .
Q. How does this compound influence soil microbial communities and nutrient dynamics?
Methodological Answer:
- Soil Microcosm Experiments:
- Treatments: Apply this compound at agronomically relevant doses (e.g., 100–200 mg/kg soil) alongside controls.
- Metrics: Measure microbial biomass carbon (MBC) via chloroform fumigation and nitrate/ammonium levels via ion chromatography .
- PLFA Analysis: Use phospholipid fatty acid profiling to track shifts in microbial community structure (e.g., increased Gram-positive bacteria) .
Q. How can researchers resolve contradictions in optimal dosing across studies?
Methodological Answer:
-
Meta-Analysis Framework:
- Variable Identification: Compare species (e.g., Pyrus vs. Vitis), application timing, and environmental conditions (e.g., chill hours) .
- Statistical Reconciliation: Use ANOVA to isolate dose effects from confounding variables (e.g., 1.25% cyanamide outperformed 3.5% in grapevines due to phytotoxicity ).
-
Table: Dose-Response Variability in Cyanamide Studies
Study Species Optimal Dose Sprouting Increase vs. Control Key Factor [1] Pyrus 1.5% 40.2% Rootstock type [2] Vitis 1.25% 50–80% Application timing
Data Contradiction Analysis
Q. Why do some studies report reduced sprouting at higher cyanamide concentrations?
Methodological Answer:
- Phytotoxicity Thresholds: High doses (e.g., >2.5%) may damage bud meristems, as seen in grapevines where 3.5% cyanamide suppressed sprouting .
- Mitigation Strategy: Conduct preliminary toxicity assays (e.g., vital staining of bud tissues) to identify safe concentration ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
